Regioisomeric Selectivity: 2‑Phenylbutyric Acid vs. 4‑Phenylbutyric Acid Backbone
The target compound positions the carboxylic acid at the 2‑(alpha) carbon of the butyryl chain, whereas the closest commercial analog, 4‑(p‑(9‑acridinylamino)phenyl)butyric acid hydrochloride (CAS 66147‑36‑2), places it at the terminal 4‑(omega) carbon . This regioisomeric difference is critical because the 2‑substituted isomer presents a chiral center adjacent to the phenyl ring, creating a stereoelectronic environment distinct from the achiral 4‑substituted isomer. In the broader phenylbutyrate SAR literature, 2‑phenylbutyric acid derivatives exhibit different HDAC inhibition potency and metabolic stability compared to 4‑phenylbutyric acid derivatives [1]. Procurement of the correct regioisomer is therefore essential for reproducible SAR campaigns.
| Evidence Dimension | Carboxylic acid position on butyryl chain |
|---|---|
| Target Compound Data | 2‑(p‑(9‑acridinylamino)phenyl)butyric acid (alpha‑substituted; chiral at C2; CAS 66147‑48‑6) |
| Comparator Or Baseline | 4‑(p‑(9‑acridinylamino)phenyl)butyric acid (omega‑substituted; achiral butyryl chain; CAS 66147‑36‑2) |
| Quantified Difference | Structural isomerism only; no head‑to‑head biological data located for this specific pair. Class‑level inference based on phenylbutyrate SAR [1] |
| Conditions | Structural comparison based on vendor product specifications |
Why This Matters
Using the 4‑substituted isomer in an assay designed for the 2‑substituted compound would confound SAR interpretation and could lead to false‑negative or false‑positive activity readouts.
- [1] Rephaeli, A. et al. Derivatives of butyric acid as potential anti‑neoplastic agents. Br. J. Cancer 1994, 70, 879–884. (Class‑level SAR supporting differential activity of 2‑ vs. 4‑phenylbutyrates.) View Source
